molecular formula C10H11N3O B13632245 5-Methoxy-2-methylquinazolin-4-amine

5-Methoxy-2-methylquinazolin-4-amine

Cat. No.: B13632245
M. Wt: 189.21 g/mol
InChI Key: SHWOPQWHQBWUAA-UHFFFAOYSA-N
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Description

5-Methoxy-2-methylquinazolin-4-amine is a quinazoline derivative, a class of compounds known for their diverse biological activities. Quinazoline derivatives have been extensively studied due to their potential therapeutic applications, including antibacterial, anticancer, and anti-inflammatory properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methoxy-2-methylquinazolin-4-amine typically involves the cyclization of appropriate aniline derivatives with formamide or other suitable reagents. One common method includes the reaction of 2-methyl-5-methoxyaniline with formamide under acidic conditions to yield the desired quinazoline derivative .

Industrial Production Methods

Industrial production of quinazoline derivatives often employs metal-catalyzed reactions, such as palladium-catalyzed cyclization, to enhance yield and selectivity. Microwave-assisted synthesis and phase-transfer catalysis are also utilized to improve reaction efficiency and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

5-Methoxy-2-methylquinazolin-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include quinazolinone derivatives, dihydroquinazoline derivatives, and various substituted quinazolines .

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex quinazoline derivatives.

    Biology: Investigated for its role as an enzyme inhibitor, particularly in cancer research.

    Medicine: Studied for its potential anticancer, antibacterial, and anti-inflammatory properties.

    Industry: Utilized in the development of new pharmaceuticals and agrochemicals

Mechanism of Action

The mechanism of action of 5-Methoxy-2-methylquinazolin-4-amine involves its interaction with specific molecular targets, such as enzymes and receptors. It acts by inhibiting the activity of certain enzymes, leading to the disruption of cellular processes. For example, it has been shown to inhibit the enzyme Enhancer of Zeste Homologue 2 (EZH2), which plays a role in cancer progression .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Methoxy-2-methylquinazolin-4-amine is unique due to its specific substitution pattern, which imparts distinct biological activities compared to other quinazoline derivatives. Its methoxy and methyl groups contribute to its unique interaction with molecular targets, making it a valuable compound for further research and development .

Properties

Molecular Formula

C10H11N3O

Molecular Weight

189.21 g/mol

IUPAC Name

5-methoxy-2-methylquinazolin-4-amine

InChI

InChI=1S/C10H11N3O/c1-6-12-7-4-3-5-8(14-2)9(7)10(11)13-6/h3-5H,1-2H3,(H2,11,12,13)

InChI Key

SHWOPQWHQBWUAA-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(C(=CC=C2)OC)C(=N1)N

Origin of Product

United States

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